2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines, which are recognized for their diverse biological activities. This compound is particularly significant in medicinal chemistry, where it is explored for its potential therapeutic applications. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various scientific investigations and industrial applications.
The compound can be classified as a heterocyclic organic compound, specifically an imidazo[1,2-a]pyrimidine derivative. Its molecular formula is C8H11Cl2N4, with a molecular weight of 220.11 g/mol. The compound is commonly used in research settings for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride typically involves several key steps:
Industrial methods may employ continuous flow reactors to enhance efficiency and yield while utilizing purification techniques such as crystallization and chromatography to achieve high purity levels .
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reactant concentrations to improve yield and purity. For instance, using specific catalysts can facilitate the cyclization process more effectively.
The molecular structure of 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride features a fused imidazo-pyrimidine ring system attached to an ethanamine moiety. The presence of two hydrochloride groups enhances its solubility in water.
The compound can participate in various chemical reactions:
These reactions allow for the modification of functional groups on the imidazo[1,2-a]pyrimidine scaffold, enabling the development of new derivatives with potentially enhanced biological activities .
The mechanism of action for 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating their functions. Additionally, it may influence cellular signaling pathways through receptor interactions, leading to various biological effects including anti-inflammatory and anticancer activities .
Property | Value |
---|---|
CAS No. | 2060030-08-0 |
Molecular Formula | C8H11Cl2N4 |
Molecular Weight | 220.11 g/mol |
Purity | ≥ 95% |
The compound has a wide range of applications in scientific research:
The imidazo[1,2-a]pyrimidine scaffold represents a privileged structural motif in medicinal chemistry due to its versatile physicochemical properties and bioisosteric relationships with purine bases. This fused 9-membered [5,6]-bicyclic heterocycle combines the imidazole and pyrimidine rings, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological targets. The scaffold’s dipolar moment facilitates strong interactions with biomacromolecules such as kinases, GPCRs, and nucleic acids, while its nitrogen atoms serve as hydrogen bond acceptors and donors, enhancing target binding affinity [1] [3]. The presence of the pyrimidine nitrogen improves aqueous solubility compared to carbocyclic analogues, positively influencing absorption and distribution properties—a critical factor in central nervous system (CNS)-targeting agents. Additionally, the C2 and C3 positions are readily functionalizable, enabling structure-activity relationship (SAR) optimization. This adaptability has led to derivatives exhibiting nanomolar potency against diverse targets, including kinases (e.g., JAK2, PI3K), tubulin, and viral proteins [3] [9]. The scaffold’s metabolic stability is further enhanced by its crystalline packing tendencies, which support pharmaceutical processing [1].
Property | Structural Origin | Medicinal Chemistry Impact |
---|---|---|
Enhanced Solubility | Pyrimidine N-atoms | Improved bioavailability and CNS penetration |
Strong Dipolar Moment | Asymmetric charge distribution | High target binding affinity and specificity |
Hydrogen Bonding Capacity | N1 (acceptor), NH (donor in tautomers) | Facilitates interactions with biological macromolecules |
C-H Functionalization Sites | C2, C3, C5, C6, C7 positions | Enables extensive SAR exploration and optimization |
Crystallinity | Planar aromatic structure | Favorable solid-state properties for formulation |
The medicinal exploration of imidazo-fused heterocycles began in the 1960s with Yoneda’s pioneering synthesis of imidazo[1,2-b]pyridazine derivatives [1]. Early research focused on CNS applications, exemplified by Nitta and Yoneda’s 1964 discovery of imidazo[1,2-b]pyridazine analogs with analgesic and sedative properties. The 1980s marked a significant expansion with Albright’s identification of anxiolytic imidazopyridines acting through GABAA receptors, culminating in the FDA approval of zolpidem (1992) for insomnia [3] [7]. A transformative milestone arrived in 2012 with ponatinib—an imidazo[1,2-b]pyridazine-based tyrosine kinase inhibitor approved for chronic myeloid leukemia, validating the scaffold’s potential in oncology [1]. Parallel developments included the optimization of imidazo[1,2-a]pyridine carboxamides as antitubercular agents targeting QcrB, leading to telacebec (Q203), now in Phase II trials for tuberculosis [5]. The 2020s witnessed structural diversification through advanced synthetic methodologies, including copper-catalyzed aerobic oxidative coupling and tandem cyclizations, enabling efficient incorporation of fluorinated side chains and other pharmacophores [6] [10].
Year | Compound/Class | Therapeutic Area | Significance |
---|---|---|---|
1964 | Early imidazo[1,2-b]pyridazines | Analgesic/Sedative | First reported biological activity for the scaffold |
1992 | Zolpidem (imidazo[1,2-a]pyridine) | Insomnia | Marketed GABAA modulator; commercial success |
2012 | Ponatinib (imidazo[1,2-b]pyridazine) | Oncology (CML) | First approved kinase inhibitor in this chemical class |
2015 | Imidazo[1,2-a]pyridine carboxamides | Antitubercular | Nanomolar inhibitors of Mtb QcrB (e.g., Telacebec) |
2023 | Fluorinated imidazo[1,2-a]pyrimidines | Antiviral | SARS-CoV-2 entry inhibitors via ACE2/spike binding |
The strategic incorporation of primary amine functionalities—particularly 2-aminoethyl chains—into imidazo[1,2-a]pyrimidine scaffolds significantly enhances their pharmacological potential through multiple mechanisms. The protonatable amine group facilitates salt formation (e.g., dihydrochloride salts), improving aqueous solubility and crystallinity for pharmaceutical processing. More critically, the amine serves as:
Recent studies highlight 2-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine derivatives as particularly promising, with the ethylene linker balancing conformational flexibility and distance optimization for target engagement. Computational analyses reveal that the protonated amine forms critical salt bridges with aspartate/glutamate residues in enzymatic binding pockets, while the ethyl tether allows optimal positioning without steric clash [2] [9].
Role | Structural Feature | Biological Consequence |
---|---|---|
Target Binding Enhancement | Ionic interaction with Asp/Glu residues | Increased binding affinity (ΔG up to -9.1 kcal/mol) |
Solubilization | Salt formation (e.g., dihydrochloride) | Improved pharmacokinetics and formulation properties |
Pharmacophore Hybridization | Amide/amine linkage to secondary scaffolds | Dual-targeting agents (e.g., tubulin-DNA binders) |
Cellular Uptake Facilitation | Basic center at physiological pH | Enhanced membrane permeability and tissue distribution |
Metal Coordination Site | Chelation of Cu(II), Zn(II) ions | Applications in diagnostics and catalytic therapeutics |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7